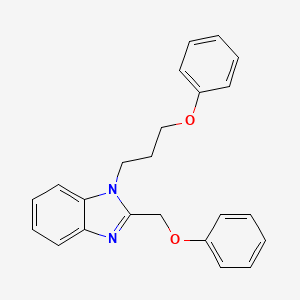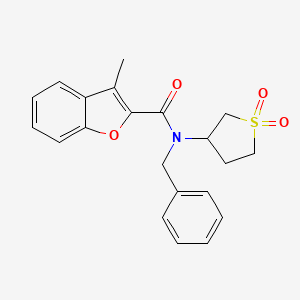![molecular formula C29H28N4O2S B11591887 2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11591887.png)
2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロキナゾリン-2-イル]スルファニル}メチル)-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1’-シクロヘキサン]-4-オンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-({[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロキナゾリン-2-イル]スルファニル}メチル)-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1’-シクロヘキサン]-4-オンの合成には、それぞれ特定の試薬と条件を必要とする複数の手順が含まれます。このプロセスは通常、キナゾリン核の調製から始まり、続いてプロプ-2-エン-1-イル基とスルファニル基が導入されます。最後のステップは、環化反応によるスピロ化合物の形成です。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために合成経路の最適化を含む可能性があります。これには、反応条件の制御を強化し、合成の効率を向上させることができる連続フローリアクターの使用が含まれる場合があります。
化学反応の分析
反応の種類
2-({[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロキナゾリン-2-イル]スルファニル}メチル)-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1’-シクロヘキサン]-4-オンは、次のようなさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: プロプ-2-エン-1-イル基は、さまざまな求核剤と置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化に用いられる過酸化水素などの酸化剤、還元に用いられる水素化リチウムアルミニウムなどの還元剤、置換反応に用いられるアミンなどの求核剤が含まれます。反応条件は通常、制御された温度とジクロロメタンやエタノールなどの溶媒の使用が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化はスルホキシドまたはスルホンを生成する可能性があり、ケトン基の還元はアルコールを生成する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: これは、細胞プロセスを研究するための生化学的プローブとしての可能性を秘めています。
医学: この化合物は、抗がん剤や抗炎症効果などの潜在的な治療特性について調査することができます。
産業: これは、新素材の開発や化学反応における触媒として使用される可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-({[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロキナゾリン-2-イル]スルファニル}メチル)-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1’-シクロヘキサン]-4-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、細胞プロセスに影響を与える可能性があります。関与する正確な分子標的と経路は、実験的研究によるさらなる調査が必要です。
類似の化合物との比較
類似の化合物
キナゾリン誘導体: ゲフィチニブやエルロチニブなどのキナゾリン核を持つ化合物は、その治療特性で知られています。
スピロ化合物: スピロオキシインドールなどのスピロ化合物は、その生物活性について研究されています。
独自性
2-({[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロキナゾリン-2-イル]スルファニル}メチル)-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1’-シクロヘキサン]-4-オンの独自性は、官能基と構造的特徴の組み合わせにあります。これは、ユニークな化学的および生物学的特性を与える可能性があります。これは、さらなる研究開発のための貴重な化合物です。
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their therapeutic properties.
Spiro Compounds: Spiro compounds like spirooxindoles have been studied for their biological activities.
Uniqueness
The uniqueness of 2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
特性
分子式 |
C29H28N4O2S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
2-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C29H28N4O2S/c1-2-16-33-27(35)21-12-6-7-13-22(21)30-28(33)36-18-23-31-25-20-11-5-4-10-19(20)17-29(14-8-3-9-15-29)24(25)26(34)32-23/h2,4-7,10-13H,1,3,8-9,14-18H2,(H,31,32,34) |
InChIキー |
MQQZFYSKTHCWSO-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC4=C(C(=O)N3)C5(CCCCC5)CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591808.png)
![(2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11591810.png)
![ethyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11591816.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591827.png)

![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11591837.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591845.png)
![benzyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591853.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11591855.png)
![benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591858.png)
![prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591861.png)

![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11591881.png)

